molecular formula C7H12O3 B13303649 Methyl 3-hydroxy-2-methylpent-4-enoate

Methyl 3-hydroxy-2-methylpent-4-enoate

Cat. No.: B13303649
M. Wt: 144.17 g/mol
InChI Key: FCGFELSCDSTPKX-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methylpent-4-enoate is an organic compound with the molecular formula C₇H₁₂O₃. It is a derivative of pentenoic acid and features both an ester and a hydroxyl group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-2-methylpent-4-enoate can be synthesized through several methods. One common approach involves the Baylis-Hillman reaction, which forms the compound by reacting an aldehyde with an activated alkene in the presence of a nucleophile . Another method involves the bromination of methyl 3-hydroxy-4-methyl-2-methylenepentanoate followed by hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-methylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Methyl 3-oxo-2-methylpent-4-enoate.

    Reduction: Methyl 3-hydroxy-2-methylpentanol.

    Substitution: Methyl 3-chloro-2-methylpent-4-enoate.

Scientific Research Applications

Methyl 3-hydroxy-2-methylpent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2-methylpent-4-enoate involves its ability to participate in nucleophilic and electrophilic reactions. The hydroxyl group can act as a nucleophile, while the ester group can act as an electrophile. These properties allow the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-2-methylpent-4-enoate is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and research .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 3-hydroxy-2-methylpent-4-enoate

InChI

InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h4-6,8H,1H2,2-3H3

InChI Key

FCGFELSCDSTPKX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C=C)O)C(=O)OC

Origin of Product

United States

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